
Diazene, bis(2,2',4,4',6,6'-hexanitro(1,1'-biphenyl)-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is a highly nitrated aromatic compound known for its energetic properties. This compound is characterized by the presence of multiple nitro groups attached to a biphenyl structure, making it a potent energetic material. It is used in various applications, particularly in the field of explosives and propellants due to its high energy content and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- typically involves the nitration of biphenyl derivatives. The process begins with the preparation of 2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3,3’-diamine, which is then subjected to diazotization to form the diazene compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the complete nitration of the biphenyl rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are paramount due to the highly energetic nature of the compound and the use of strong acids in the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further, although it is already highly nitrated.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the energetic properties of the compound.
Substitution: Electrophilic substitution reactions can occur, although the presence of multiple nitro groups makes the biphenyl rings less reactive.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and strong oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, reduction reactions can produce amino derivatives of the compound, while oxidation reactions may lead to the formation of more highly oxidized species .
Aplicaciones Científicas De Investigación
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a standard for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives and propellants due to its high energy content and stability
Mecanismo De Acción
The mechanism of action of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas and other byproducts. This rapid release of gas and energy is what makes the compound useful in explosive applications. The molecular targets and pathways involved include the nitro groups and the biphenyl structure, which stabilize the compound and allow for controlled energy release .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’,6,6’-Hexanitroazobenzene: Another highly nitrated compound with similar energetic properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a simpler structure but similar applications.
Hexanitrohexaazaisowurtzitane (HNIW): A more complex compound with higher energy content and stability
Uniqueness
Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is unique due to its biphenyl structure with multiple nitro groups, providing a balance between stability and high energy content. This makes it particularly useful in applications where controlled energy release is crucial .
Propiedades
Número CAS |
23987-32-8 |
|---|---|
Fórmula molecular |
C24H6N14O24 |
Peso molecular |
874.4 g/mol |
Nombre IUPAC |
bis[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)phenyl]diazene |
InChI |
InChI=1S/C24H6N14O24/c39-27(40)7-1-9(29(43)44)17(10(2-7)30(45)46)19-13(33(51)52)5-15(35(55)56)21(23(19)37(59)60)25-26-22-16(36(57)58)6-14(34(53)54)20(24(22)38(61)62)18-11(31(47)48)3-8(28(41)42)4-12(18)32(49)50/h1-6H |
Clave InChI |
JZMIVRJYBGBHRC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=NC3=C(C=C(C(=C3[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


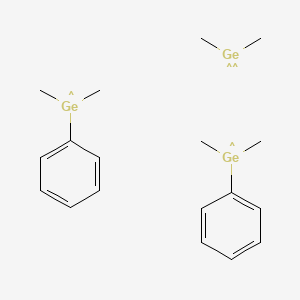

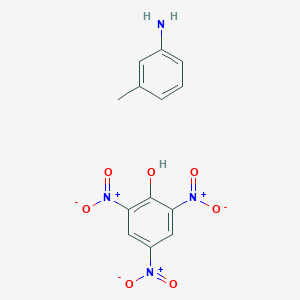

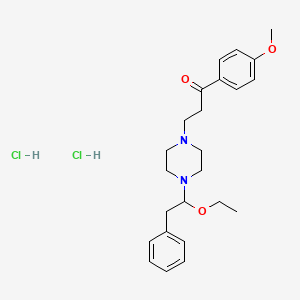
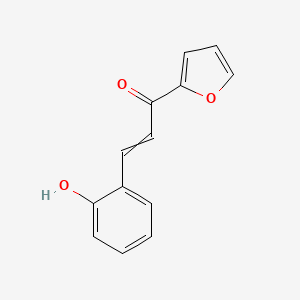
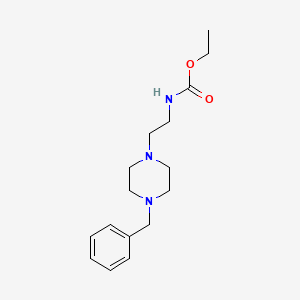

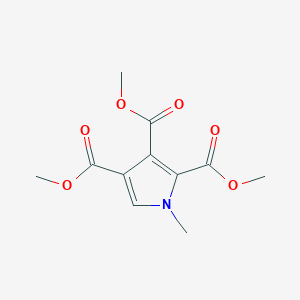
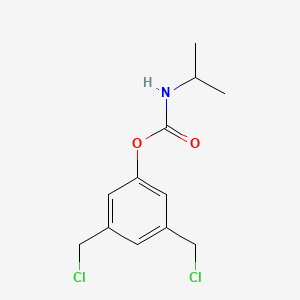
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)

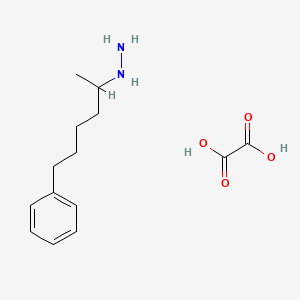
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)
